molecular formula C10H17ClOSi B8342846 7-(Trimethylsilyl)hept-6-ynoyl chloride

7-(Trimethylsilyl)hept-6-ynoyl chloride

Cat. No.: B8342846
M. Wt: 216.78 g/mol
InChI Key: VVEWGMPPYIDEMU-UHFFFAOYSA-N
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Description

7-(Trimethylsilyl)hept-6-ynoyl chloride is a bifunctional reagent of high value in synthetic chemistry, integrating a terminal alkyne protected by a trimethylsilyl (TMS) group and a highly reactive acid chloride moiety. The TMS-protected alkyne is a stable handle that can be readily deprotected to generate a terminal alkyne, making it a versatile precursor for metal-catalyzed coupling reactions, such as the Sonogashira reaction . The acid chloride group is a potent electrophile, enabling facile amide bond formation with various nucleophiles, including amines, to construct complex molecular architectures. While specific studies on this exact molecule are limited, trimethylsilyl-functionalized compounds are extensively researched for their utility in forming protective interphase layers in energy storage materials and in the synthesis of complex bioactive molecules, such as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) . Furthermore, reagents like trimethylsilyl chloride are known to play crucial roles in solubilizing organometallic intermediates and activating metal surfaces for reactions, highlighting the broader significance of silyl groups in modulating chemical reactivity and process efficiency . This combination of features makes this compound a particularly useful intermediate for researchers developing novel polymers, organic electronic materials, and pharmaceutical candidates. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H17ClOSi

Molecular Weight

216.78 g/mol

IUPAC Name

7-trimethylsilylhept-6-ynoyl chloride

InChI

InChI=1S/C10H17ClOSi/c1-13(2,3)9-7-5-4-6-8-10(11)12/h4-6,8H2,1-3H3

InChI Key

VVEWGMPPYIDEMU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
7-(Trimethylsilyl)hept-6-ynoyl chloride C₁₀H₁₇ClOSi 216.54 Alkyne, TMS, Acyl chloride
Hept-6-ynoyl chloride C₇H₉ClO 144.45 Terminal alkyne, Acyl chloride
Hexanoyl chloride C₆H₁₁ClO 134.6 Straight-chain acyl chloride
Triphenylmethyl chloride C₁₉H₁₅Cl 290.78 Trityl group, Chloride

Key Differences :

  • The TMS group in this compound stabilizes the alkyne via σ-π conjugation, reducing its electrophilicity compared to the terminal alkyne in hept-6-ynoyl chloride .
  • Unlike hexanoyl chloride (a simple acyl chloride), the silylated compound’s alkyne introduces rigidity and electronic modulation.

Reactivity and Stability

  • Hydrolysis Sensitivity: this compound reacts vigorously with water, releasing HCl and silanols, unlike hexanoyl chloride, which hydrolyzes more controllably . Triphenylmethyl chloride, while moisture-sensitive, exhibits slower hydrolysis due to steric hindrance from the trityl group .
  • Nucleophilic Substitution: The TMS group reduces electrophilicity at the alkyne, making the compound less reactive toward nucleophiles (e.g., amines) compared to hept-6-ynoyl chloride.

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Procedure :

  • Reagent Setup : 7-(Trimethylsilyl)hept-6-ynoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Chlorination : Thionyl chloride (1.2–3.0 equiv) is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF, 0.1 equiv) to activate the reaction.

  • Reaction Monitoring : The mixture is stirred at room temperature until gas evolution ceases (typically 2–4 hours).

  • Workup : Excess SOCl₂ and solvent are removed under reduced pressure, yielding the crude acyl chloride as a pale yellow liquid.

Key Parameters :

  • Temperature Control : Maintaining 0°C during SOCl₂ addition minimizes side reactions like alkyne decomposition.

  • Solvent Choice : DCM or toluene ensures compatibility with moisture-sensitive reagents.

  • Yield : 85–92% after purification via fractional distillation.

Mechanistic Insight :
SOCl₂ reacts with carboxylic acids via nucleophilic acyl substitution, forming an intermediate mixed anhydride that collapses to release HCl and SO₂, yielding the acyl chloride. The trimethylsilyl (TMS) group remains inert under these conditions due to its strong σ-donor properties.

Oxalyl Chloride as Alternative Chlorinating Agent

Procedure :

  • Reagent Mixing : 7-(Trimethylsilyl)hept-6-ynoic acid is treated with oxalyl chloride (2.0 equiv) in DCM at −20°C.

  • Catalysis : A trace of DMF (0.05 equiv) accelerates the reaction by generating the reactive imidazolide intermediate.

  • Quenching : The reaction is warmed to room temperature and stirred for 1 hour before solvent evaporation.

Advantages :

  • Milder Conditions : Lower temperatures reduce alkyne desilylation risks.

  • Byproduct Management : CO and CO₂ gases are easier to handle than SO₂.

Yield : 78–88%, with purity >95% confirmed by ¹H NMR.

Multi-Step Synthesis from Hept-6-yn-2-ol Precursors

An alternative route involves functionalizing hept-6-yn-2-ol derivatives prior to chlorination.

Silylation-Chlorination Sequential Approach

Step 1: Silylation of Hept-6-yn-2-ol

  • Reagents : Hept-6-yn-2-ol, trimethylsilyl chloride (TMSCl, 1.5 equiv), triethylamine (2.0 equiv).

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

  • Product : 7-(Trimethylsilyl)hept-6-yn-2-ol (CAS 176502-41-3) in 89% yield.

Step 2: Oxidation to Carboxylic Acid

  • Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic medium.

  • Challenges : Over-oxidation of the alkyne is mitigated by low-temperature (−10°C) and short reaction times.

  • Yield : 70–75% of 7-(trimethylsilyl)hept-6-ynoic acid.

Step 3: Chlorination

  • As described in Section 1.1 or 1.2.

Overall Yield : 55–62% (three steps).

Comparative Analysis of Methods

Method Reagents Yield Purity Drawbacks
Thionyl ChlorideSOCl₂, DMF85–92%>98%SO₂ emissions, moisture sensitivity
Oxalyl Chloride(COCl)₂, DMF78–88%95–97%CO/CO₂ handling
Multi-Step SynthesisTMSCl, CrO₃, SOCl₂55–62%90–95%Lengthy procedure, oxidation risks
Nickel CatalysisTMS-ZnI, Ni(OAc)₂68–74%85–90%Requires inert conditions, costly catalyst

Critical Considerations in Process Optimization

Purification Techniques

  • Distillation : Effective for removing excess chlorinating agents but risks thermal decomposition of the TMS-alkyne.

  • Chromatography : Silica gel column chromatography (petroleum ether/EtOAc) achieves >99% purity but scales poorly .

Q & A

Q. What are the optimal synthetic routes for preparing 7-(Trimethylsilyl)hept-6-ynoyl chloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. Start with 7-(trimethylsilyl)hept-6-ynoic acid and react it with thionyl chloride (SOCl₂) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF) accelerates the reaction by generating an acylium intermediate. Purification involves fractional distillation under reduced pressure to isolate the acyl chloride. Confirm purity using ¹H NMR: look for the characteristic deshielded α-proton (δ ~2.8–3.2 ppm, triplet) and trimethylsilyl protons (δ ~0.1–0.3 ppm, singlet) .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the trimethylsilyl group (δ 0.1–0.3 ppm, 9H, singlet), the alkyne proton (δ 1.8–2.1 ppm, multiplet), and the α-proton adjacent to the carbonyl (δ 2.8–3.2 ppm, triplet, J ≈ 7 Hz).
  • ¹³C NMR : The carbonyl carbon appears at δ ~170–175 ppm, while the trimethylsilyl carbons are at δ ~0–5 ppm.
  • MS (ESI) : Look for the molecular ion peak [M+H]⁺ at m/z ≈ 228.1 (C₁₀H₁₅ClOSi). Fragmentation patterns should confirm loss of Cl (Δm/z = 35.5) and trimethylsilyl groups (Δm/z = 73) .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

  • Methodological Answer :
  • Handling : Use inert atmosphere (N₂/Ar) and moisture-free conditions. Avoid contact with water, alcohols, or amines, as rapid hydrolysis/amination will occur.
  • Storage : Keep in sealed, dark glass containers under anhydrous conditions at –20°C. Pre-purge containers with dry nitrogen to minimize oxidation .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the reactivity of the alkyne and acyl chloride moieties in cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl group acts as a steric and electronic modifier:
  • Steric effects : Hinders nucleophilic attack at the acyl chloride, slowing hydrolysis but allowing selective reactions with bulky nucleophiles.
  • Electronic effects : The electron-donating silyl group stabilizes the alkyne, enabling Sonogashira couplings without premature deprotonation. Monitor reactivity via in situ IR spectroscopy (C≡C stretch ~2100–2200 cm⁻¹) and compare with non-silylated analogs .

Q. What strategies mitigate side reactions (e.g., oligomerization) during peptide couplings using this acyl chloride?

  • Methodological Answer :
  • Temperature control : Conduct reactions at –15°C to suppress oligomerization (e.g., during amide bond formation with amino acids).
  • Additives : Use Hünig’s base (DIPEA) to scavenge HCl and minimize acid-catalyzed side reactions.
  • Workup : Quench excess acyl chloride with cold aqueous NaHCO₃ and extract products into dichloromethane. Validate product integrity via HPLC-MS .

Q. How can computational modeling (DFT) predict regioselectivity in reactions involving the alkyne and acyl chloride functionalities?

  • Methodological Answer :
  • DFT Setup : Optimize the geometry of this compound using B3LYP/6-31G(d). Calculate Fukui indices to identify electrophilic (acyl chloride) and nucleophilic (alkyne) sites.
  • Transition-State Analysis : Model pathways for competing reactions (e.g., alkyne vs. acyl chloride attack). Compare activation energies to predict dominant pathways. Validate with experimental kinetic studies .

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